molecular formula C16H19F3N6 B2371802 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 2097921-09-8

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B2371802
CAS No.: 2097921-09-8
M. Wt: 352.365
InChI Key: NCLSHOVDISLITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine is a useful research compound. Its molecular formula is C16H19F3N6 and its molecular weight is 352.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Estrogen Receptor Degraders and Antagonists

One of the applications of similar compounds includes their use as selective estrogen receptor degraders (SERDs) and antagonists, particularly in the treatment of ER+ breast cancer. For example, the optimization of tricyclic indazoles led to the discovery of a highly potent SERD with comparable pharmacological profiles to existing treatments, demonstrating significant in vivo activity in mouse xenograft models of breast cancer, which paved the way for clinical trials (Scott et al., 2020).

Antimicrobial Activity

Another area of application for related compounds is in antimicrobial activity. Compounds with certain structural features have been synthesized and shown to possess significant antimicrobial properties. For instance, heterocycles derived from certain quinolines and having antimicrobial activities against a range of pathogens highlight the potential of these compounds in addressing microbial resistance (Abdel-Mohsen, 2003).

Synthesis and SAR of Anticancer Agents

The synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents reveal another research application. These studies have led to the development of compounds that inhibit tumor growth in vivo through mechanisms distinct from those of existing therapies, offering new avenues for cancer treatment (Zhang et al., 2007).

Nucleic Acid Detection

Compounds incorporating the triazolo[1,5-a]pyridine motif have also found use in the field of molecular biology, particularly in nucleic acid detection. Novel cyanine dyes based on related structural frameworks have been developed for the sensitive detection of nucleic acids, demonstrating the utility of these compounds in biochemical research (Vasilev et al., 2005).

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c17-16(18,19)10-5-6-13-23-24-14(25(13)8-10)7-20-15-11-3-1-2-4-12(11)21-9-22-15/h9-10H,1-8H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLSHOVDISLITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.